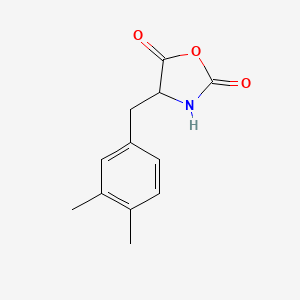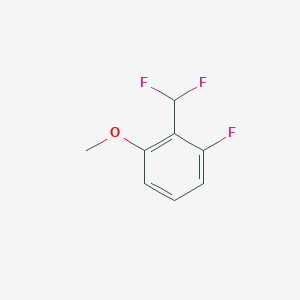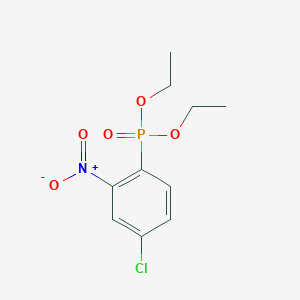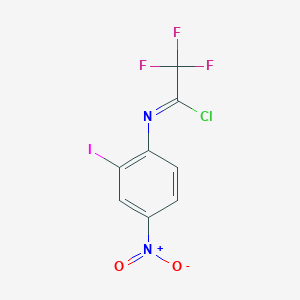
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride is an organic compound with significant applications in various fields of chemistry and industry. It is known for its unique chemical structure, which includes trifluoromethyl, iodo, and nitro functional groups, making it a valuable reagent in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride typically involves the reaction of 2-iodo-4-nitroaniline with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-iodo-4-nitroaniline+trifluoroacetyl chloride→2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the iodo group can be involved in oxidative addition reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium or nickel catalysts are commonly used in the presence of ligands and bases.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Derivatives: Nucleophilic substitution results in various substituted products depending on the nucleophile used.
科学的研究の応用
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in substitution and coupling reactions. The nitro and iodo groups also contribute to its reactivity, allowing for diverse chemical transformations.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-chlorophenyl)acetimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride is unique due to the presence of both iodo and nitro groups, which impart distinct reactivity and functionalization potential. This makes it a versatile reagent in synthetic chemistry, capable of undergoing a wide range of chemical transformations.
特性
分子式 |
C8H3ClF3IN2O2 |
|---|---|
分子量 |
378.47 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-(2-iodo-4-nitrophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H3ClF3IN2O2/c9-7(8(10,11)12)14-6-2-1-4(15(16)17)3-5(6)13/h1-3H |
InChIキー |
IAXJZQBYZKZYHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)N=C(C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


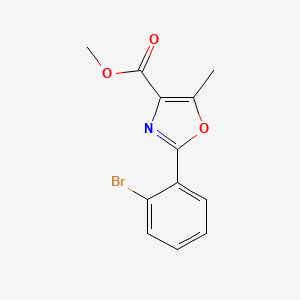

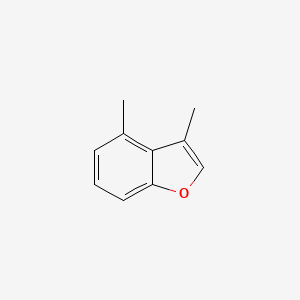
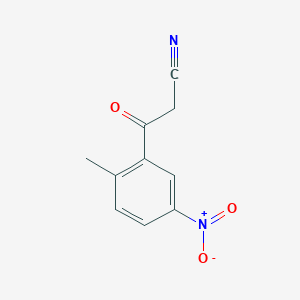


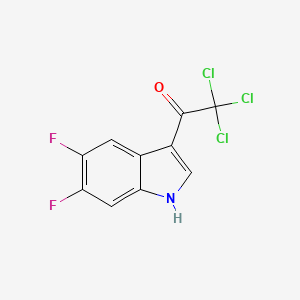
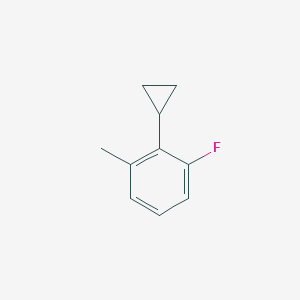
![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
